Si–C Bond-Length Elongation as Steric-Crowding Metric
In tetracyclohexylsilane the four bulky cyclohexyl groups force the Si–C bonds to lengthen measurably compared with the prototypical tetraalkylsilane, tetramethylsilane (TMS). Single‑crystal X‑ray diffraction gives Si–C distances of 1.909(5) Å and 1.914(5) Å for TCS [1], whereas gas‑phase electron diffraction of TMS yields an rₐ value of 1.877(4) Å [2]. The elongation of 0.032–0.037 Å (≈ 1.7–2.0 %) is a direct structural signature of the enhanced non‑bonded repulsion in TCS.
| Evidence Dimension | Si–C bond length |
|---|---|
| Target Compound Data | 1.909(5) Å and 1.914(5) Å (X‑ray, single crystal) |
| Comparator Or Baseline | Tetramethylsilane: rₐ = 1.877(4) Å (gas‑phase electron diffraction) |
| Quantified Difference | +0.032 to +0.037 Å (≈ 1.7–2.0 % longer) |
| Conditions | TCS: monoclinic C2/c, 295 K; TMS: gas‑phase electron diffraction |
Why This Matters
Longer Si–C bonds indicate a more sterically encumbered silicon centre, which can modulate bond‑dissociation energies, hydrolytic stability, and the barrier to nucleophilic attack—critical parameters for precursor design in CVD and sol‑gel chemistry.
- [1] Karipides, A. (1978) 'Crystal and molecular structure of tetracyclohexylsilane. A sterically crowded molecule', Inorganic Chemistry, 17(9), pp. 2604–2607. doi:10.1021/ic50187a048. View Source
- [2] Beagley, B., Monaghan, J.J. and Hewitt, T.G. (1971) 'Electron‑diffraction studies of tetramethylsilane and hexamethyldisilane, and discussion of the lengths of Si–C bonds', Journal of Molecular Structure, 8(4), pp. 401–411. doi:10.1016/0022-2860(71)80007-8. View Source
